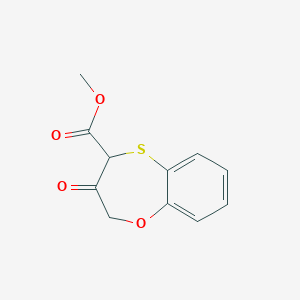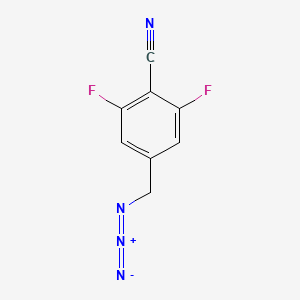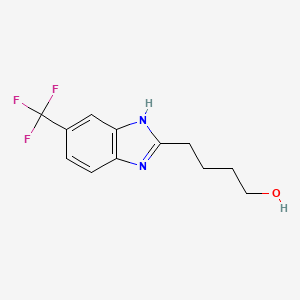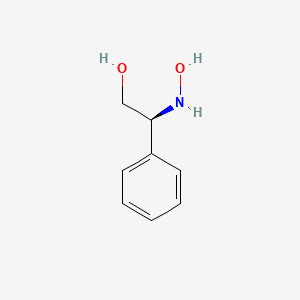
(S)-2-(Hydroxyamino)-2-phenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(Hydroxyamino)-2-phenylethanol is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of a hydroxyl group, an amino group, and a phenyl group attached to the same carbon atom, making it an interesting molecule for stereochemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Hydroxyamino)-2-phenylethanol typically involves the reduction of nitro compounds or the aminohydroxylation of alkenes. One common method is the reduction of (S)-2-Nitro-2-Phenylethanol using reducing agents like hydrogen in the presence of a palladium catalyst or using sodium borohydride. The reaction conditions often include a solvent like ethanol or methanol and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of biocatalysts, such as enzymes, can also be employed to achieve high enantioselectivity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Hydroxyamino)-2-phenylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 2-Phenylacetaldehyde or 2-Phenylacetone.
Reduction: Formation of 2-Amino-2-Phenylethanol.
Substitution: Formation of 2-Halo-2-Phenylethanol derivatives.
Scientific Research Applications
(S)-2-(Hydroxyamino)-2-phenylethanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Mechanism of Action
The mechanism of action of (S)-2-(Hydroxyamino)-2-phenylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl group can interact with hydrophobic pockets, enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
®-2-Hydroxyamino-2-Phenylethanol: The enantiomer of (S)-2-(Hydroxyamino)-2-phenylethanol, with similar chemical properties but different biological activities.
2-Amino-2-Phenylethanol: Lacks the hydroxyl group, leading to different reactivity and applications.
2-Hydroxy-2-Phenylethanol:
Uniqueness
This compound is unique due to its chiral nature and the presence of both hydroxyl and amino groups, making it a versatile compound for various chemical transformations and applications in research and industry.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
(2S)-2-(hydroxyamino)-2-phenylethanol |
InChI |
InChI=1S/C8H11NO2/c10-6-8(9-11)7-4-2-1-3-5-7/h1-5,8-11H,6H2/t8-/m1/s1 |
InChI Key |
QUVAFEWWDUJASM-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CO)NO |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


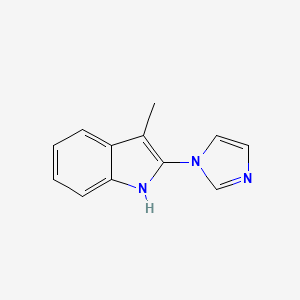
![Benzene, 1-(1-methylethenyl)-4-[(trifluoromethyl)thio]-](/img/structure/B8344956.png)
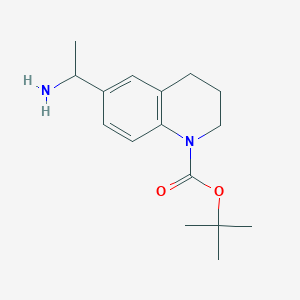
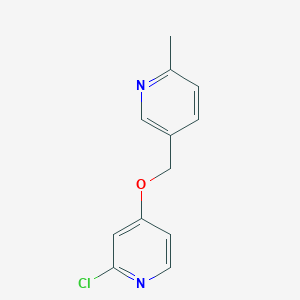
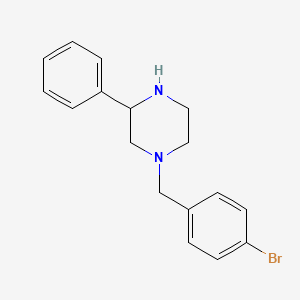
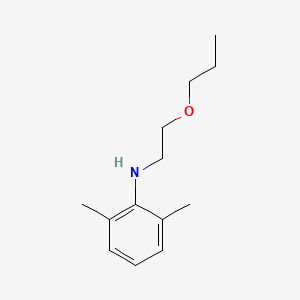
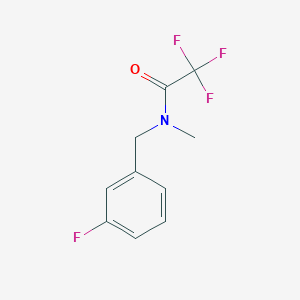


![4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)furan-2-carbaldehyde](/img/structure/B8345030.png)
![3-Trifluoromethyl-1'H-[2,3']bipyridinyl-6'-one](/img/structure/B8345033.png)
